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Divanillin: Application Notes for the Food
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Introduction
Divanillin, the symmetrical dimer of vanillin, is a flavoring agent recognized for its ability to

impart a pleasant and creamy sensation to food products.[1] While found in trace amounts in

cured vanilla beans, it is typically produced through the enzymatic or chemical dimerization of

vanillin. Divanillin is approved for use in food by the Flavor and Extract Manufacturers

Association (FEMA) and is designated as Generally Recognized as Safe (GRAS) (FEMA

number 4107). This document provides detailed application notes and protocols for the use of

divanillin as a flavoring agent in the food industry, with a focus on its sensory properties,

analytical quantification, and stability.

Sensory Properties and Applications
Divanillin is characterized by its ability to enhance mouthfeel, providing a velvety, creamy, and

fatty sensation.[1] This makes it a valuable ingredient in a variety of food applications,

particularly in low-fat or reduced-fat products where it can mimic the sensory attributes of fat.

Table 1: Sensory Profile and Applications of Divanillin
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Attribute Description
Typical
Applications

Recommended
Concentration

Flavor Profile

Imparts a pleasant,

creamy, and velvety

mouthfeel. Enhances

the perception of

fattiness and richness.

Dairy products

(yogurt, ice cream,

milk drinks), low-fat

products, margarines,

instant desserts,

baked goods, and

confectionery.

5 - 50 mg/L (ppm) in

the final product.

Regulatory FEMA GRAS #4107

Approved for use in

food as a flavoring

agent.

-

Solubility

Soluble in ethanol and

benzyl alcohol;

practically insoluble in

water.

Requires appropriate

dispersion methods

for aqueous food

systems.

-

Quantitative Data
Table 2: Physicochemical Properties of Divanillin

Property Value

Chemical Name
6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-

dicarbaldehyde

Molecular Formula C₁₆H₁₄O₆

Molecular Weight 302.28 g/mol

Melting Point 315 °C

Appearance White to pale yellow solid

Experimental Protocols
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Protocol 1: Incorporation of Divanillin into a Food Matrix
(e.g., Low-Fat Yogurt)
Objective: To effectively disperse divanillin in a low-fat yogurt base to achieve a uniform flavor

profile.

Materials:

Divanillin powder

Ethanol (food grade)

Low-fat plain yogurt base

High-shear mixer or homogenizer

Procedure:

Stock Solution Preparation: Prepare a stock solution of divanillin by dissolving it in food-

grade ethanol. A typical concentration is 1-5% (w/v). Ensure complete dissolution.

Dosage Calculation: Calculate the required volume of the divanillin stock solution to achieve

the target concentration (e.g., 20 ppm) in the final yogurt product.

Incorporation:

Slowly add the calculated amount of the divanillin stock solution to the yogurt base while

stirring continuously.

For optimal dispersion and to avoid localized high concentrations, it is recommended to

use a high-shear mixer or homogenizer at a low speed for a short duration (e.g., 1-2

minutes).

Homogenization: Process the mixture through a homogenizer to ensure uniform distribution

of the flavoring agent.

Packaging and Storage: Package the flavored yogurt in appropriate containers and store

under refrigerated conditions.
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Workflow for Divanillin Incorporation:

Preparation

Incorporation

Final Steps

Dissolve Divanillin in Ethanol
(1-5% w/v)

Calculate Required Dosage

Slowly Add Stock Solution
to Yogurt Base

Mix with High-Shear Mixer

Homogenize Mixture

Package and Store

Click to download full resolution via product page

Workflow for incorporating divanillin into a food matrix.

Protocol 2: Sensory Evaluation of Divanillin - Triangle
Test
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Objective: To determine if a sensory difference exists between a control product and a product

containing divanillin.

Materials:

Control product (e.g., plain low-fat yogurt)

Test product (e.g., low-fat yogurt with 20 ppm divanillin)

Identical sample cups, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and temperature

A panel of 20-40 trained or consumer panelists

Procedure:

Sample Preparation: Prepare the control and test products.

Sample Presentation: For each panelist, present three coded samples: two of one product

and one of the other. The order of presentation should be randomized for each panelist (e.g.,

AAB, ABA, BAA, BBA, BAB, ABB).

Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify

the "odd" or "different" sample. They should cleanse their palate with water and crackers

between samples.

Data Collection: Record the number of correct identifications.

Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the

number of correct identifications is statistically significant at a chosen confidence level (e.g.,

p < 0.05).

Protocol 3: Quantitative Analysis of Divanillin by HPLC-
DAD
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Objective: To quantify the concentration of divanillin in a food sample. This protocol is based

on a validated method for the simultaneous determination of divanillin and other phenolic

compounds.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD)

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Methanol (HPLC grade)

Water (HPLC grade)

Phosphoric acid

Divanillin standard

Chromatographic Conditions:

Mobile Phase A: Water

Mobile Phase B: Methanol

Mobile Phase C: Acidified water (e.g., 10⁻² M H₃PO₄)

Gradient Elution: A specific gradient program should be developed and optimized to achieve

good separation.

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 280 nm

Procedure:
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Standard Curve Preparation: Prepare a series of standard solutions of divanillin in methanol

at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). Inject each standard into the HPLC

system and record the peak area. Construct a calibration curve by plotting peak area against

concentration.

Sample Preparation (e.g., Yogurt):

Accurately weigh a known amount of the yogurt sample.

Extract the divanillin using a suitable solvent (e.g., methanol or a mixture of methanol and

water). Sonication or shaking can be used to improve extraction efficiency.

Centrifuge the mixture to separate the solid and liquid phases.

Filter the supernatant through a 0.45 µm syringe filter before injection.

Analysis: Inject the prepared sample extract into the HPLC system.

Quantification: Identify the divanillin peak based on its retention time compared to the

standard. Calculate the concentration of divanillin in the sample using the calibration curve.

Protocol 4: Accelerated Shelf-Life Testing for Divanillin
Stability
Objective: To evaluate the stability of divanillin in a food product under accelerated conditions

to predict its shelf-life.

Materials:

Food product containing a known concentration of divanillin

Environmental chambers with controlled temperature and humidity

Light-protective packaging (if required)

Procedure:
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Storage Conditions: Store samples of the food product under different accelerated

conditions. Common conditions include elevated temperatures (e.g., 35°C, 45°C, 55°C) and

controlled humidity. A control sample should be stored under recommended storage

conditions (e.g., 4°C for refrigerated products).

Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

Analysis: At each time point, analyze the samples for:

Divanillin Concentration: Using the HPLC method described in Protocol 3.

Sensory Profile: Conduct sensory evaluation (e.g., descriptive analysis) to assess any

changes in the creamy and velvety attributes.

Physical and Chemical Properties: Monitor for any changes in color, texture, pH, etc.

Data Analysis: Plot the degradation of divanillin over time at each temperature. Use this

data to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the

shelf-life at normal storage conditions.

Signaling and Perception of Creaminess
The perception of "creaminess" is a complex, multi-modal sensory experience that is not

attributed to a single taste receptor. It involves the integration of tactile, gustatory, and olfactory

cues. While the specific signaling pathway for divanillin's creamy mouthfeel has not been fully

elucidated, it is hypothesized to act as a mouthfeel enhancer by modulating the physical and

sensory properties within the oral cavity.

Hypothesized Mechanism of Divanillin-Induced Creaminess Perception:
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Hypothesized pathway for divanillin's creamy mouthfeel perception.

This diagram illustrates that divanillin likely interacts with saliva proteins and oral surfaces,

modifying the salivary film to enhance lubrication and coating. This altered physical property is
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then detected by mechanoreceptors (tactile sensation) and potentially the trigeminal system.

The brain integrates these signals, leading to the perception of a creamy and velvety

mouthfeel.

Conclusion
Divanillin is a versatile flavoring agent that can significantly enhance the sensory profile of

various food products by imparting a desirable creamy and velvety mouthfeel. Proper

understanding of its properties, along with the use of standardized protocols for its application,

sensory evaluation, and quantification, is crucial for its effective utilization in the food industry.

Further research into the precise mechanisms of its sensory perception will likely expand its

applications and allow for more targeted product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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